ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate
Overview
Description
Ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoate ester linked to a butanamido group, which is further connected to an isoindole ring system. The presence of the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate typically involves the reduction of a Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be employed in biochemical assays to investigate enzyme interactions or as a probe in molecular biology studies.
Medicine: The compound’s derivatives could have potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its application.
Comparison with Similar Compounds
Ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate can be compared with other similar compounds, such as:
- Ethyl 2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate
- Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanoate
- Ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
IUPAC Name |
ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-28-21(27)16-10-5-6-11-17(16)22-18(24)12-7-13-23-19(25)14-8-3-4-9-15(14)20(23)26/h3-6,8-11H,2,7,12-13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHKELGCYSKECE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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